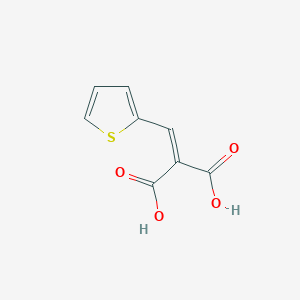
2-(2-Thienylmethylene)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Thienylmethylene)malonic acid is an organic compound with the molecular formula C8H6O4S It is characterized by the presence of a thiophene ring attached to a methylene group, which is further connected to a malonic acid moiety
Wirkmechanismus
Target of Action
The primary target of 2-(2-Thienylmethylene)malonic acid is the enolate anion . This compound is involved in the alkylation of enolate ions , a process that forms a new carbon-carbon bond . The enolate anion attacks an alkyl halide, leading to the formation of carboxylic acids via the malonic ester synthesis .
Mode of Action
This compound interacts with its targets through a process known as decarboxylation . This process involves the loss of CO2 from beta-keto acids and malonic acids . During decarboxylation, an α-hydrogen is replaced with an alkyl group . This reaction results in the formation of an α-alkyl carboxylic acid and carbon dioxide (CO2) .
Biochemical Pathways
The compound affects the malonic ester synthesis pathway . This pathway involves the alkylation of enolate ions, leading to the formation of carboxylic acids . The malonic ester synthesis pathway is a key process in the production of a wide variety of carboxylic acids .
Result of Action
The result of the action of this compound is the formation of α-alkyl carboxylic acids . These acids are formed through the process of decarboxylation, where an α-hydrogen is replaced with an alkyl group . This process also results in the release of carbon dioxide (CO2) .
Biochemische Analyse
Biochemical Properties
It is known that malonic acid derivatives can be involved in various biochemical reactions They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function and activity
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation
Subcellular Localization
It is possible that this compound could have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienylmethylene)malonic acid typically involves the condensation of thiophene-2-carbaldehyde with malonic acid in the presence of a base. The reaction proceeds through the formation of a Knoevenagel condensation product, followed by decarboxylation to yield the desired compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow synthesis and the use of environmentally benign solvents are explored to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Thienylmethylene)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine, chlorine, or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Thienylmethylene)malonic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylmalonic acid
- 2-Ethylmalonic acid
- 2-Phenylmalonic acid
Comparison
2-(2-Thienylmethylene)malonic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other malonic acid derivatives. This uniqueness makes it a valuable compound for specific applications where the thiophene ring’s properties are advantageous.
Eigenschaften
IUPAC Name |
2-(thiophen-2-ylmethylidene)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-4H,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHWRNVTYSXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
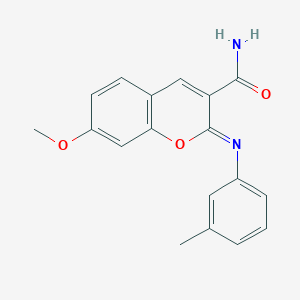
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)

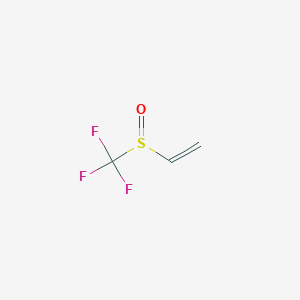

![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)
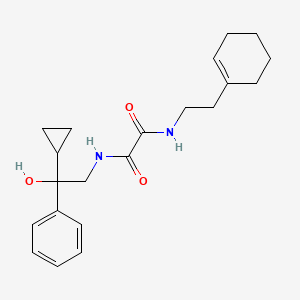

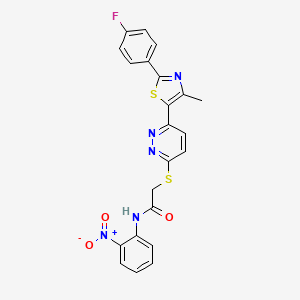
![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)
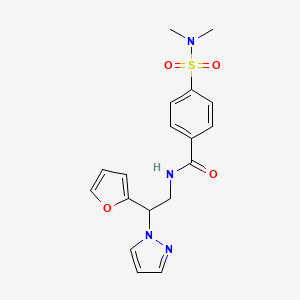

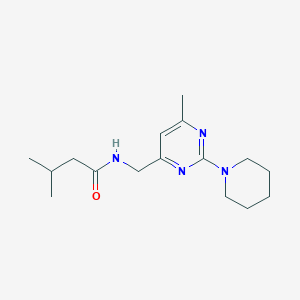
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)
